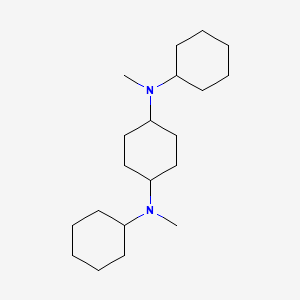
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two cyclohexyl groups and two methyl groups attached to a cyclohexane-1,4-diamine backbone. Its molecular formula is C20H38N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine typically involves the reaction of cyclohexylamine with formaldehyde and hydrogen in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which 1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
trans-N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound with a different substitution pattern on the cyclohexane ring.
N,N’-Dicyclohexylcarbodiimide: Another related compound used in peptide synthesis.
Uniqueness
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
1-N,4-N-dicyclohexyl-1-N,4-N-dimethylcyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2/c1-21(17-9-5-3-6-10-17)19-13-15-20(16-14-19)22(2)18-11-7-4-8-12-18/h17-20H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWBRCVEUJZQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCC(CC2)N(C)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[bis(methylsulfanyl)methylidene]-1-phenylmethanesulfonamide](/img/structure/B8042633.png)
![4-Methoxy-3-methyl-6-nitro-1-phenylpyrazolo[3,4-b]quinoline](/img/structure/B8042638.png)
![4-amino-N-[3-(4-aminophenoxy)phenyl]-3-methylbenzamide](/img/structure/B8042645.png)
![2-[3-methyl-5-(phenylcarbamoyloxy)pyrazol-1-yl]ethyl N-phenylcarbamate](/img/structure/B8042647.png)


![4-[2-(4-Amino-2-prop-2-enylphenoxy)ethoxy]-3-prop-2-enylaniline;hydrochloride](/img/structure/B8042665.png)

![4-amino-N-[4-[(4-aminobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B8042682.png)

![[5-[2-(5-methoxy-1,3,3-trimethylindol-2-ylidene)ethylidene]-4-methyl-1,3-thiazol-2-ylidene]-dimethylazanium;chloride](/img/structure/B8042693.png)


![2-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042715.png)
